3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Description
3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one is a substituted propan-1-one derivative characterized by a central ketone group flanked by two aromatic rings: a 4-bromophenyl group at the C3 position and a 2,4-dimethylphenyl group at the C1 position. This compound belongs to the aryl ketone family, where structural variations in substituents significantly influence physical, chemical, and biological properties. The presence of bromine and methyl groups introduces steric and electronic effects, impacting reactivity, solubility, and crystallinity .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-5,7-9,11H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXVYABRLIAEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a bromophenyl group and a dimethylphenyl substituent on a propanone backbone. Its molecular formula is . The presence of the bromine atom enhances its reactivity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes is thought to contribute to its antimicrobial effects.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory activities. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases. The mechanism may involve the modulation of signaling pathways associated with inflammation.
Anticancer Potential
One of the most promising areas of research involves the anticancer properties of this compound. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. The compound's interaction with specific molecular targets enhances its selectivity towards cancer cells while sparing normal cells.
The mechanism of action for this compound is multifaceted.
- Michael Addition Reaction : The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to inhibition of enzyme activity and modulation of protein functions.
- Enzyme Interaction : The bromine atom and methyl groups on the phenyl rings enhance the compound's binding affinity to specific enzymes and receptors involved in disease pathways.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented below:
Case Study: Anticancer Efficacy
In a notable study published in 2023, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to control groups, supporting the compound's potential as a lead candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The substitution pattern on aromatic rings plays a critical role in determining molecular properties. Key comparisons include:
Notes:
- Dihedral Angles : The α,β-unsaturated analog (prop-2-en-1-one) exhibits variable planarity depending on substituents. For example, 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one has near-planar rings (dihedral angle <10°), whereas 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one shows a significant twist (48.13°) .
- Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability enhance halogen bonding compared to chlorine analogs (e.g., ME-3 in ).
Heterocyclic and Functional Group Modifications
The introduction of heterocycles or additional functional groups alters reactivity and applications:
Notes:
- Pyrazoline Derivatives : ME-4’s pyrazoline ring introduces rigidity and hydrogen-bonding sites (δ 1.27–4.84 ppm in ¹H NMR) .
- Thioether vs. Ketone : Thioether-containing analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, affecting redox behavior.
Crystallographic and Spectroscopic Comparisons
Crystallographic data and spectroscopic signatures highlight structural differences:
- Crystal Packing: Brominated propan-1-ones often form layered structures via halogen bonds. For example, 2,3-dibromo-3-(4-BrPh)-1-[3-(4-MeOPh)sydnon-4-yl]propan-1-one crystallizes in a monoclinic system with C–Br···O interactions .
- ¹H NMR Shifts : The target compound’s methyl groups (2,4-dimethylphenyl) produce distinct singlet resonances (δ ~2.3–2.6 ppm), whereas oxime derivatives (e.g., ) show downfield shifts for NH and OH protons (δ 8.93–6.70 ppm).
- IR Spectroscopy : Ketones exhibit strong C=O stretches (~1680–1720 cm⁻¹), while thioethers show C–S vibrations (~650–700 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
